3-(4-Chlorophenyl)oxetane-3-carboxylic acid
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Overview
Description
3-(4-Chlorophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(4-Chlorophenyl)oxetane-3-carboxylic acid is 1S/C10H9ClO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Oxetane-carboxylic acids have been found to be intrinsically unstable, easily isomerizing into lactones under storage at room temperature or under slight heating . This could dramatically affect reaction yields and lead to negative results, especially in reactions that require heating .Physical And Chemical Properties Analysis
3-(4-Chlorophenyl)oxetane-3-carboxylic acid is a solid at room temperature .Scientific Research Applications
- Lead Compound Derivatives : Scientists explore oxetane-containing lead compounds derived from this acid. These derivatives often exhibit improved solubility, reduced lipophilicity, and amphiphilicity, which are crucial properties for drug development .
- Polymer Modification : By incorporating 3-(4-Chlorophenyl)oxetane-3-carboxylic acid into polymer chains, scientists can modify polymer properties, enhancing their performance in various applications .
- Ring-Opening Reactions : The oxetane ring undergoes ring-opening reactions, leading to diverse products. These reactions are valuable in designing new organic molecules .
- Plant Growth Regulators : Oxetane-containing molecules could serve as plant growth regulators, influencing plant development and yield .
- Photochemical Reactions : The oxetane ring can undergo photochemical cleavage, leading to interesting products. Investigating these reactions contributes to our understanding of photochemistry .
Medicinal Chemistry and Drug Development
Materials Science and Polymer Chemistry
Organic Synthesis and Catalysis
Agrochemical Research
Photophysics and Photochemistry
Biomedical Applications
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H317, H319, H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause an allergic skin reaction, cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary targets of 3-(4-Chlorophenyl)oxetane-3-carboxylic acid are currently unknown . This compound is primarily used in laboratory organic synthesis as a pharmaceutical research intermediate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Chlorophenyl)oxetane-3-carboxylic acid . .
properties
IUPAC Name |
3-(4-chlorophenyl)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDADFEOPIIBFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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